

AZD7507 discovery and development

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Compound of Interest

Compound Name: AZD7507

Cat. No.: B1666235

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An In-depth Technical Guide on the Discovery and Development of **AZD7507**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical kinase for the regulation, growth, and differentiation of macrophages. Developed by AstraZeneca, **AZD7507** emerged from a lead optimization program designed to improve upon earlier compounds by mitigating off-target effects, particularly cardiovascular toxicity. The therapeutic rationale for inhibiting CSF-1R is to deplete tumor-associated macrophages (TAMs), a key component of the tumor microenvironment (TME) that promotes tumor growth, angiogenesis, and immunosuppression. Preclinical studies in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), have demonstrated that **AZD7507** effectively depletes TAMs, leading to tumor regression, enhanced anti-tumor T-cell response, and increased survival. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and experimental methodologies related to the development of **AZD7507**.

Discovery and Lead Optimization

The development of **AZD7507** was driven by the need for a CSF-1R inhibitor with an improved safety profile over its predecessors.^{[1][2]}

- **Initial Lead Compound:** The program began with AZ683, a potent and selective 3-amido-4-anilinoquinoline CSF-1R inhibitor. However, this compound was associated with significant

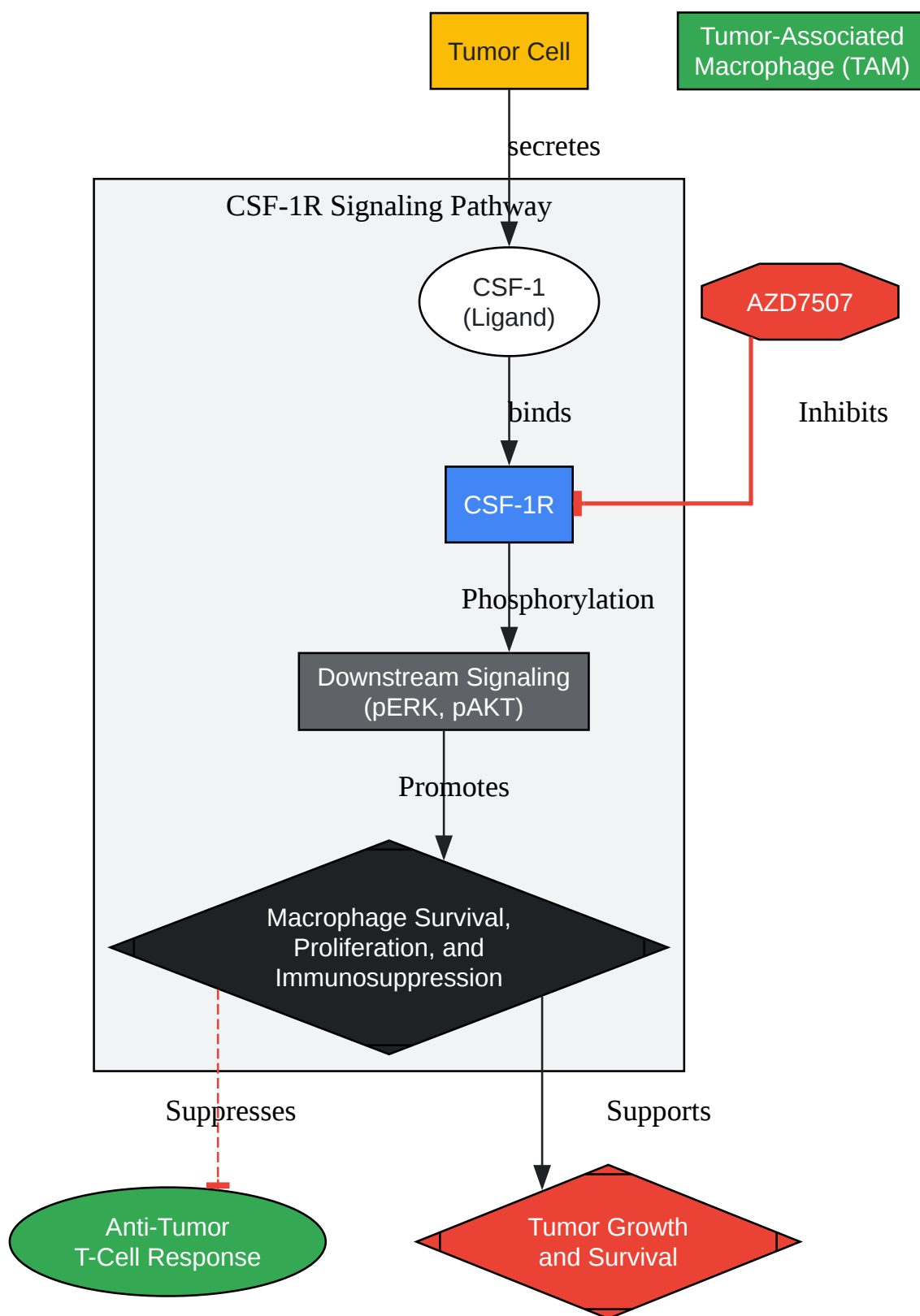
cardiovascular liabilities, which were linked to off-target ion channel activity.[\[2\]](#)

- **Optimization Strategy:** A focused lead optimization effort was undertaken to reduce the basicity and lipophilicity of the lead series, properties often associated with off-target pharmacology. This led to the exploration of a cinnoline chemical series.[\[2\]](#)
- **Identification of **AZD7507**:** The cinnoline compound, referred to as cinnoline 31, retained the high potency against CSF-1R while demonstrating a significantly cleaner secondary pharmacology profile. This compound, later designated **AZD7507**, was selected as the clinical candidate due to its favorable balance of potency, selectivity, oral pharmacokinetics, and improved safety profile.[\[1\]](#)[\[2\]](#)

Mechanism of Action

AZD7507 functions as an ATP-competitive inhibitor of the CSF-1R kinase.[\[3\]](#)[\[4\]](#) The CSF-1R signaling pathway is fundamental to the function of the mononuclear phagocyte system.[\[5\]](#)

- **Target Engagement:** In the TME, cancer cells and stromal cells secrete CSF-1, which binds to the CSF-1R on the surface of macrophages.[\[6\]](#)
- **Signal Transduction:** This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, activating downstream signaling cascades, including the PI3K/AKT and ERK pathways.[\[4\]](#)[\[6\]](#) These pathways promote the survival, proliferation, and differentiation of macrophages, often polarizing them towards an immunosuppressive M2-like phenotype.[\[5\]](#)[\[6\]](#)
- **Inhibition by **AZD7507**:** **AZD7507** binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its phosphorylation and subsequent activation.[\[4\]](#)[\[7\]](#)
- **Therapeutic Effect:** By blocking this crucial signaling, **AZD7507** inhibits the survival and function of TAMs. This depletion of immunosuppressive macrophages within the TME enhances the anti-tumor immune response, notably by increasing T-cell activity, and directly impedes tumor growth.[\[3\]](#)[\[8\]](#)



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Caption: Mechanism of action of **AZD7507** in the tumor microenvironment.

Preclinical Development

AZD7507 underwent extensive preclinical evaluation to characterize its activity, pharmacokinetic profile, and safety.

In Vitro Studies

- **Kinase and Cellular Activity:** **AZD7507** proved to be a potent and selective inhibitor of CSF-1R. In cell-based assays using bone marrow-derived macrophages (BMDMs), **AZD7507** effectively inhibited CSF-1 induced phosphorylation of CSF-1R and the downstream signaling protein ERK.[3][4] Furthermore, it induced apoptosis in CSF-1R-positive murine bone marrow cells, while having no effect on the proliferation or signaling of cancer cells that do not express CSF-1R, confirming its target specificity.[4]

In Vivo Studies

- **Pharmacokinetics:** In rats, **AZD7507** demonstrated a favorable oral pharmacokinetic profile, with a bioavailability of 42% and an in vivo clearance of 7 mL/min/kg.[1]
- **Safety and Toxicology:** A key success of the lead optimization program was the improved safety profile of **AZD7507**. In a 14-day rat dose-range finding study, it showed no significant cardiovascular toxicity.[1] This was further confirmed in 1-month toxicology studies in rats and dogs, where no treatment-related elevations in troponin or cardiac pathology were observed.[1] The IC₅₀ value for the off-target canine L-type voltage-gated calcium channel was >20 μ M, a significant improvement over the 3.5 μ M for its predecessor, AZ-683.[1]
- **Efficacy in Pancreatic Cancer:** In a genetically engineered mouse model of pancreatic ductal adenocarcinoma (KPC), **AZD7507** treatment led to the shrinkage of established tumors and a significant increase in overall survival.[3][8] This anti-tumor effect was associated with reduced cancer cell proliferation, increased cell death, and a marked depletion of F4/80+ TAMs in the tumor tissue.[3][9] The loss of macrophages also correlated with an enhanced T-cell immune response.[3][8]
- **Efficacy in Breast Cancer Xenografts:** In MDA-MB-231 breast cancer xenografts, **AZD7507** treatment resulted in a dose-dependent depletion of F4/80+ macrophages within the tumors. [4]

Data Presentation

Table 1: Pharmacokinetic and Safety Profile of **AZD7507**

Parameter	Species	Value	Source
Bioavailability	Rat	42%	[1]
In Vivo Clearance	Rat	7 mL/min/kg	[1]
L-type Ca ²⁺ Channel IC ₅₀	Canine	>20 µM	[1]

| Cardiovascular Toxicity | Rat, Dog | No significant effects observed in 1-month studies |[1] |

Table 2: Summary of In Vivo Efficacy Studies

Cancer Model	Key Findings	Source
KPC (Pancreatic)	Shrinkage of established tumors; Increased overall survival; Depletion of TAMs; Enhanced T-cell response.	[3][8]

| MDA-MB-231 Xenograft (Breast) | Dose-dependent depletion of F4/80+ macrophages in tumors. |[4] |

Experimental Protocols

Western Blotting for Protein Phosphorylation

This protocol was used to assess the inhibition of CSF-1R signaling.[3][4]

- **Cell Culture and Treatment:** Bone marrow-derived macrophages (BMDMs) are cultured in the presence of CSF-1 with varying concentrations of **AZD7507**.
- **Protein Extraction:** After treatment, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Quantification: Protein concentration in the lysates is determined using a BCA assay.
- Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.
- Transfer: Proteins are transferred from the gel to a PVDF membrane.
- Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with primary antibodies against p-CSF1R, total CSF1R, p-ERK1/2, total ERK1/2, and a loading control like β -actin.
- Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Model Efficacy Study

This protocol outlines the general procedure for evaluating **AZD7507** in mouse models.[\[3\]](#)[\[10\]](#)

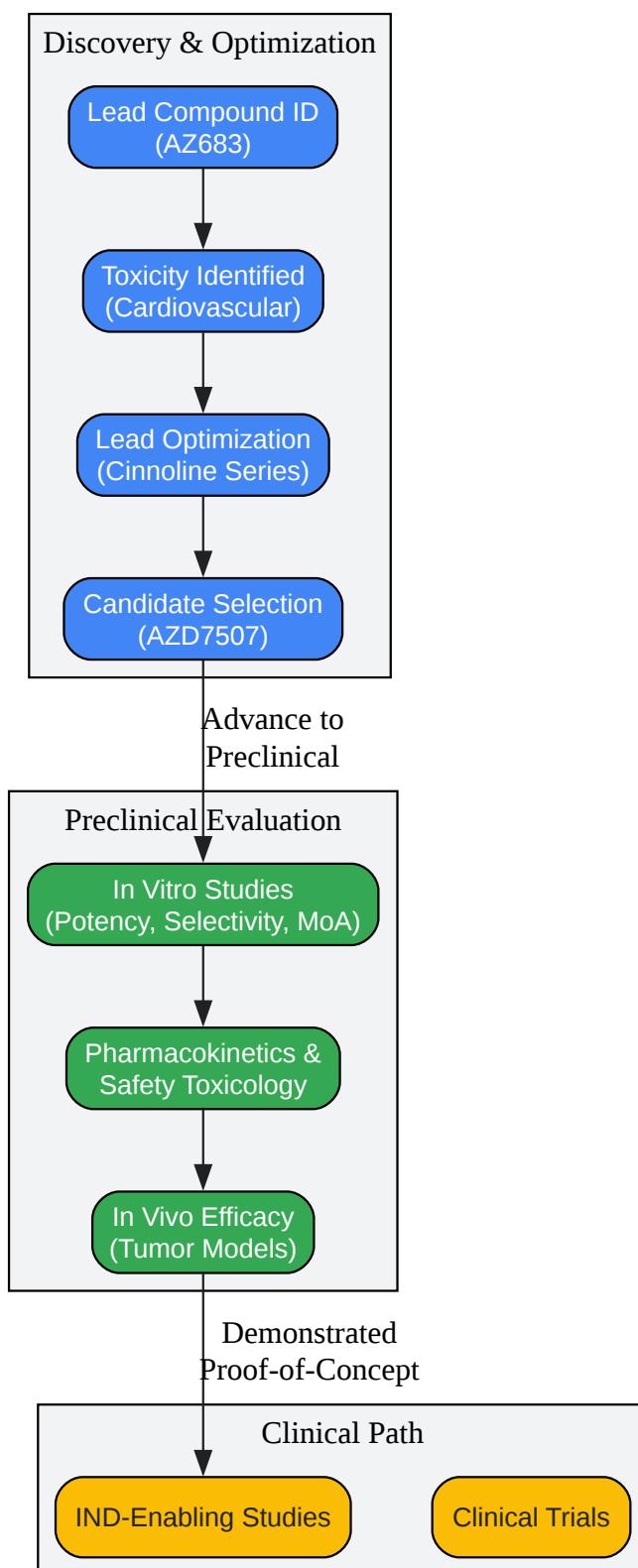
- Model Establishment: For xenograft models, human cancer cells (e.g., MDA-MB-231) are implanted subcutaneously into immunocompromised mice.[\[4\]](#) For genetic models like the KPC mouse, tumors develop spontaneously.[\[3\]](#)
- Tumor Monitoring: Tumor growth is monitored regularly using calipers.
- Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and dosed with **AZD7507** (typically via oral gavage) or a vehicle control.
- Efficacy Assessment: The primary endpoints are tumor growth inhibition and overall survival. Animal body weight is monitored as a measure of toxicity.
- Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry (IHC) to confirm macrophage depletion.[\[9\]](#)

Flow Cytometry for Tumor-Infiltrating Macrophages

This protocol was used to quantify TAMs in harvested tumors.[\[9\]](#)

- **Tumor Digestion:** Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.
- **Cell Staining:** The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers. For TAMs, this typically includes antibodies for CD45 (pan-leukocyte), CD11b (myeloid), and F4/80 (macrophage). A viability dye is included to exclude dead cells.
- **Data Acquisition:** Samples are run on a flow cytometer to acquire data on tens of thousands of individual cells.
- **Data Analysis:** A gating strategy is applied to identify the population of interest (e.g., Live -> CD45+ -> CD11b+ -> F4/80+ cells) and quantify their frequency as a percentage of total live or immune cells.

Development Workflow Visualization



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Caption: The discovery and development workflow for **AZD7507**.

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